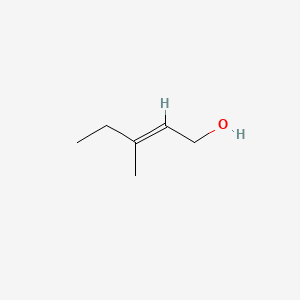

3-Methyl-2-penten-1-ol

Description

3-Methyl-2-penten-1-ol: is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond2-methyl-3-penten-1-ol . It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-methylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXSWGXWZXSGLC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-48-0, 30801-95-7 | |

| Record name | 3-Methyl-2-penten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Crotonaldehyde (trans-2-butenal) reacts with methylmagnesium iodide in anhydrous ether under controlled temperatures. The Grignard reagent attacks the carbonyl carbon, forming an alkoxide intermediate that tautomerizes to the allylic alcohol upon hydrolysis. Modifications to the aldehyde structure, such as introducing a methyl group at the γ-position, can direct the reaction toward 3-methyl-2-penten-1-ol.

Key Steps :

-

Grignard Formation : Methylmagnesium iodide is prepared by reacting magnesium with methyl iodide in dry ether at 0°C.

-

Aldehyde Addition : The Grignard reagent is added dropwise to crotonaldehyde at −60°C, followed by gradual warming to room temperature.

-

Hydrolysis : The intermediate is quenched with saturated ammonium chloride, and the product is extracted with diethyl ether.

Yield and Optimization :

While the original procedure for 3-penten-2-ol achieves a 71% yield, adapting the substrate to 3-methyl-2-pentenal could theoretically yield the target compound with comparable efficiency. Temperature control below −40°C minimizes side reactions, such as polymerization of the aldehyde.

Acid-Catalyzed Rearrangement of Iso-C6 Alcohol

This two-step process involves synthesizing iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol) via acetylene addition to methyl vinyl ketone, followed by sulfuric acid-catalyzed rearrangement.

Synthetic Pathway

-

Iso-C6 Alcohol Synthesis :

Methyl vinyl ketone reacts with acetylene in liquid ammonia at −55°C, using calcium acetylide as a catalyst. The exothermic reaction requires precise cooling to prevent polymerization. -

Rearrangement to 3-Methyl-2-penten-1-ol :

Iso-C6 alcohol undergoes acid-catalyzed rearrangement using concentrated sulfuric acid in chloroform or isopropyl ether. The reaction likely proceeds via a carbocation intermediate, with the acid facilitating hydride shifts to stabilize the transition state.

Challenges :

-

The rearrangement step’s yield is unspecified in literature, though side products from polymerization are common due to the compound’s heat sensitivity.

-

Optimal sulfuric acid concentration (50–70%) and temperatures below 15°C mitigate degradation.

Hydration of 3-Methyl-2-Pentene

3-Methyl-2-pentene, a C₆ olefin, serves as a precursor for anti-Markovnikov hydration via hydroboration-oxidation. This method is particularly advantageous for regioselective alcohol formation.

Industrial-Scale Production of 3-Methyl-2-Pentene

Ethylene trimerization using a titanium-based catalyst (e.g., Alphabutol™ process) yields a C₆ stream rich in 2-ethyl-1-butene. Subsequent etherification with methanol over acidic resins (e.g., Amberlyst®) produces 3-methoxy-3-methylpentane, which decomposes at 180°C to 3-methyl-2-pentene.

Hydration Process :

-

Hydroboration : 3-Methyl-2-pentene reacts with borane (BH₃) in tetrahydrofuran, forming a trialkylborane.

-

Oxidation : Hydrogen peroxide and sodium hydroxide convert the borane to the alcohol.

Yield Considerations :

-

The trimerization process achieves >90% purity for 3-methyl-2-pentene.

-

Hydroboration-oxidation typically yields 80–85% anti-Markovnikov alcohols under optimal conditions.

Aldol Condensation Followed by Reduction

Aldol condensation between acetaldehyde and methyl ethyl ketone forms 3-methyl-3-pentene-2-one, which is subsequently reduced to the allylic alcohol.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Methyl-2-penten-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

Oxidation: 3-Methyl-2-pentenal or 3-Methyl-2-pentanone.

Reduction: 3-Methylpentan-1-ol.

Substitution: 3-Methyl-2-pentyl chloride or bromide.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Methyl-2-penten-1-ol has the molecular formula and features both alkene and alcohol functional groups. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

3-Methyl-2-penten-1-ol serves as a crucial building block in the synthesis of complex organic molecules. It can undergo transformations such as oxidation, reduction, and substitution to produce various derivatives. Notably, it is involved in synthesizing carotenoids like astaxanthin and zeaxanthin, which are known for their antioxidant properties .

2. Medicinal Chemistry

The compound is being investigated for its potential in drug development. Its role as a precursor in vitamin A synthesis underscores its importance in nutrition and health. Vitamin A is vital for several biological functions, including vision and immune response .

3. Biological Activity

Research indicates that 3-Methyl-2-penten-1-ol exhibits antimicrobial and anti-inflammatory properties. Studies have explored its interactions with enzymes and its potential therapeutic effects against various pathogens.

Case Study 1: Synthesis of Carotenoids

A study published by MDPI demonstrated that 3-Methyl-2-penten-1-ol could be used effectively to synthesize carotenoids such as astaxanthin. The research highlighted the compound's ability to produce high yields under specific catalytic conditions.

Case Study 2: Antifungal Properties

Another investigation focused on synthesizing Leucosceptroids A and B from 3-Methyl-2-penten-1-ol. These compounds showed potent antifungal activity against several pathogens, illustrating the potential of this compound in developing new antifungal agents.

Biological Activities

Recent studies have confirmed several biological activities associated with 3-Methyl-2-penten-1-ol:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains; low minimum inhibitory concentration indicates strong potential. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. |

| Antioxidant | Exhibits significant radical scavenging activity, suggesting protective effects against oxidative stress. |

Applications in Medicine and Industry

Given its promising biological activities, 3-Methyl-2-penten-1-ol has several potential applications:

| Field | Application |

|---|---|

| Medicine | Development of antimicrobial and anti-inflammatory drugs |

| Organic Chemistry | Intermediate for synthesizing complex organic compounds |

| Biosensors | Sensitive element for detecting biomolecular interactions |

Mécanisme D'action

The mechanism of action of 3-Methyl-2-penten-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-Methyl-2-buten-1-ol:

2-Methyl-3-penten-2-ol: Another isomer with a different position of the hydroxyl group and double bond.

3-Methyl-3-penten-2-ol: An isomer with the double bond and hydroxyl group in different positions.

Uniqueness: 3-Methyl-2-penten-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its position of the hydroxyl group and double bond provides distinct reactivity compared to its isomers, making it valuable in specific synthetic and industrial applications.

Activité Biologique

3-Methyl-2-penten-1-ol (C6H12O) is an organic compound with significant biological activity and various applications in the fields of chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12O

- Molecular Weight : 100.16 g/mol

- Density : 0.848 g/mL at 25 °C

- Functional Group : Hydroxyl group

3-Methyl-2-penten-1-ol exhibits various biological activities primarily due to its structural characteristics, including its unsaturated bond and hydroxyl group. These features enable it to interact with biological macromolecules, influencing enzyme activity and cellular processes.

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

-

Enzyme Inhibition :

- Studies have shown that 3-methyl-2-penten-1-ol can inhibit specific enzymes involved in metabolic pathways, thereby affecting the biosynthesis of various compounds. For instance, it has been noted to influence the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism .

- Potential Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various alcohols, 3-methyl-2-penten-1-ol was found to inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 0.5% (v/v). This study highlights its potential as a natural preservative in food systems.

Case Study 2: Antioxidant Activity

A comparative analysis of several alcohols revealed that 3-methyl-2-penten-1-ol exhibited a higher radical scavenging activity than traditional antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in vitro was demonstrated using human cell lines exposed to hydrogen peroxide-induced oxidative damage.

Data Table: Biological Activities of 3-Methyl-2-penten-1-ol

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-penten-1-ol in laboratory settings?

The synthesis of 3-Methyl-2-penten-1-ol can be achieved through microbial reduction of α,β-unsaturated alcohols or catalytic hydrogenation of acetylenic precursors. For example, Clostridium kluyveri effectively reduces prochiral allylic alcohols to chiral secondary alcohols under anaerobic conditions using ethanol as an electron donor, achieving >80% enantiomeric purity. Optimal conditions include pH 6.5–7.5, 25–37°C, and substrate concentrations of 5–20 mM . Alternative organometallic catalysts (e.g., palladium or nickel complexes) enable stereoselective hydrogenation of alkynes to cis-alkenes, with reaction monitoring via gas chromatography .

Q. What analytical techniques are most effective for characterizing 3-Methyl-2-penten-1-ol purity and structure?

A multimodal approach is recommended:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm × 0.25 μm) with electron ionization (70 eV) for separation and NIST library matching. Key fragments include m/z 85 (base peak, C₅H₉O⁺) and m/z 57 (C₄H₉⁺) .

- NMR : ¹H NMR (400 MHz, CDCl₃) shows δ 1.65 ppm (methyl singlet) and δ 5.35 ppm (vinyl protons). ¹³C NMR confirms hydroxyl-bearing (δ 70 ppm) and alkene carbons (δ 125 ppm) .

- IR : Neat film analysis identifies hydroxyl (3300 cm⁻¹, broad) and alkene (1640 cm⁻¹, medium) stretches .

Q. How can solubility and stability be optimized for 3-Methyl-2-penten-1-ol in aqueous systems?

Solubility in water is limited (log P ~1.8), requiring co-solvents like ethanol (20–30% v/v) or cyclodextrin encapsulation (β-cyclodextrin, 10 mM) to enhance bioavailability . Stability studies under varying pH (4–9) and temperatures (4–40°C) show degradation <5% over 72 hours at neutral pH and 4°C. Antioxidants (0.1% BHT) prevent peroxidation of the alkene moiety .

Advanced Research Questions

Q. How can competing reaction pathways in catalytic hydrogenation of 3-Methyl-2-penten-1-ol precursors be systematically evaluated?

Mechanistic studies should integrate:

- Kinetic Isotope Effects (KIE) : Compare H₂ vs. D₂ gas reactions; primary KIE >2.0 indicates rate-determining H₂ activation .

- DFT Calculations : B3LYP/6-311++G** level modeling identifies transition states for 1,2- vs. 1,4-addition pathways.

- In-situ FTIR : Monitor π-allyl metal intermediates (e.g., 1900–1700 cm⁻¹ for Pd complexes) during heterogeneous catalysis .

Statistical analysis of product distributions under varied pressures (1–50 bar H₂) and temperatures (25–100°C) reveals thermodynamic vs. kinetic control via Eyring plots .

Q. What strategies resolve contradictions in reported toxicity data for 3-Methyl-2-penten-1-ol derivatives?

Address discrepancies through:

- Meta-Analysis : Compare OECD 423 acute oral toxicity (LC₅₀: 300–2000 mg/kg) with in vitro cytotoxicity (IC₅₀: 10–100 μM) using allometric scaling .

- Hepatic Microsome Assays : Quantify species-specific oxidation rates (human vs. rodent CYP450 isoforms) for reactive metabolites like quinone methides .

- Molecular Docking : AutoDock Vina simulations with CYP2E1/CYP3A4 identify high-affinity binding modes (ΔG < -7 kcal/mol) .

Q. How can computational modeling predict the environmental fate of 3-Methyl-2-penten-1-ol?

Apply quantitative structure-activity relationship (QSAR) models:

Q. What enzymatic systems are effective for stereocontrolled biosynthesis of 3-Methyl-2-penten-1-ol?

Engineered alcohol dehydrogenases (ADHs) from Lactobacillus brevis achieve >95% ee for (R)-enantiomers. Key parameters:

- Cofactor Recycling : NADPH regeneration via glucose dehydrogenase (GDH) at 1:5 molar ratio .

- Substrate Engineering : Thioester derivatives enhance enantioselectivity by stabilizing enzyme-substrate complexes .

Q. How does 3-Methyl-2-penten-1-ol interact with lipid bilayers in biomembrane studies?

Employ molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) and fluorescence anisotropy:

- Partitioning : Log Pₘem = 2.3 indicates preferential accumulation in bilayer hydrophobic cores .

- Membrane Fluidity : Steady-state anisotropy (DPH probe) shows 15% increase in rigidity at 1 mol% concentration .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.